Cas no 1261883-60-6 (3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde)

3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde
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- インチ: 1S/C13H8F3NO2/c14-13(15,16)19-10-4-1-3-9(7-10)11-5-2-6-17-12(11)8-18/h1-8H
- InChIKey: BSIHMLKSWXXNCJ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C1=CC=CN=C1C=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 309
- XLogP3: 3.5
- トポロジー分子極性表面積: 39.2
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013003431-1g |
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde |
1261883-60-6 | 97% | 1g |
1,504.90 USD | 2021-07-04 | |
Alichem | A013003431-500mg |
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde |
1261883-60-6 | 97% | 500mg |
790.55 USD | 2021-07-04 | |
Alichem | A013003431-250mg |
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde |
1261883-60-6 | 97% | 250mg |
494.40 USD | 2021-07-04 |
3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
3-(3-(Trifluoromethoxy)phenyl)picolinaldehydeに関する追加情報
Recent Advances in the Study of 3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde (CAS: 1261883-60-6) in Chemical Biology and Pharmaceutical Research
The compound 3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde (CAS: 1261883-60-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethoxy and picolinaldehyde functional groups, has shown promising potential in various applications, including drug discovery and medicinal chemistry. Recent studies have focused on its synthesis, structural properties, and biological activities, making it a subject of intense scientific inquiry.
One of the key areas of research involving 3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde is its role as an intermediate in the synthesis of bioactive molecules. The trifluoromethoxy group, known for its electron-withdrawing properties, enhances the stability and bioavailability of the resulting compounds. Recent publications have highlighted its utility in the development of novel kinase inhibitors and other therapeutic agents. For instance, a 2023 study demonstrated its efficacy in modulating specific enzymatic pathways, opening new avenues for targeted cancer therapies.
In addition to its synthetic applications, the biological activity of 3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde has been explored in various in vitro and in vivo models. Researchers have reported its ability to interact with key protein targets, leading to potential anti-inflammatory and neuroprotective effects. These findings are supported by advanced computational modeling and high-throughput screening techniques, which have provided insights into its mechanism of action at the molecular level.
The structural elucidation of 3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde has also been a focal point of recent investigations. X-ray crystallography and NMR spectroscopy have been employed to determine its precise conformation and electronic properties. These studies have revealed unique interactions with biological macromolecules, further underscoring its potential as a scaffold for drug design. Moreover, the compound's stability under physiological conditions has been confirmed, making it a viable candidate for further preclinical development.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of derivatives based on 3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde. Current research is addressing these issues through structure-activity relationship (SAR) studies and the development of novel synthetic routes. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 3-(3-(Trifluoromethoxy)phenyl)picolinaldehyde (CAS: 1261883-60-6) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. Ongoing studies are likely to uncover additional applications and refine its therapeutic potential, solidifying its place in the future of medicine.
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